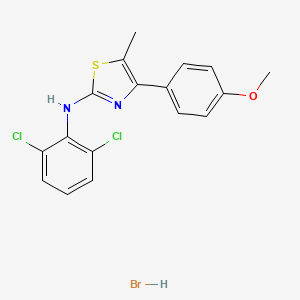![molecular formula C17H12ClF3N2O2 B5042018 (4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5042018.png)
(4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule characterized by its unique structural components It features a 4-chlorophenyl group, a 5-hydroxy-5-phenyl group, and a trifluoromethyl group attached to a dihydropyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 4-chlorophenyl group: This can be done via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its structural similarity to known bioactive molecules suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with similar applications.
Uniqueness
What sets (4-chlorophenyl)[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone apart is its combination of a trifluoromethyl group and a pyrazole ring, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-13-8-6-11(7-9-13)15(24)23-16(25,12-4-2-1-3-5-12)10-14(22-23)17(19,20)21/h1-9,25H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVZHPUYUFOSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-propyl-1,4-diazepan-1-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5041941.png)
![2-nitro-5-(propoxymethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5041960.png)
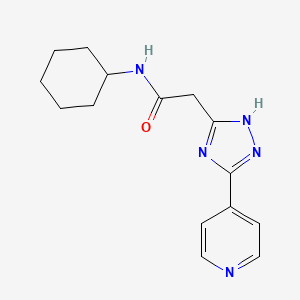
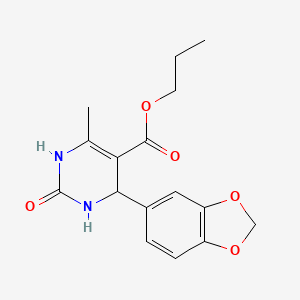

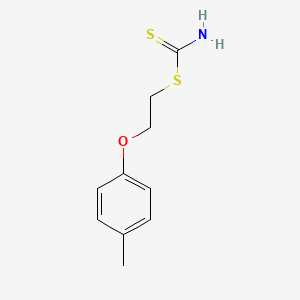
![2-[{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5041999.png)
![4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5042008.png)
![1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B5042012.png)
![1-(2-furyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5042029.png)
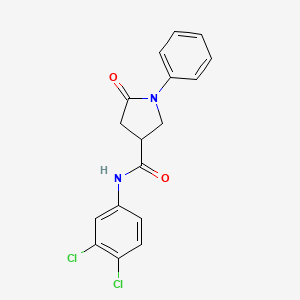
![(3Z)-5-(4-Methoxyphenyl)-3-[(5-nitrofuran-2-YL)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B5042045.png)
![4-ethoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5042049.png)
